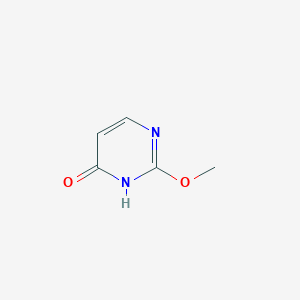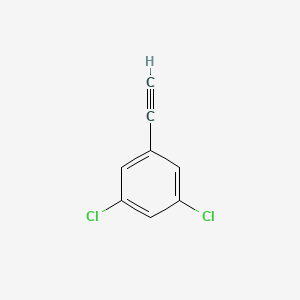
1,3-二氯-5-乙炔苯
概述
描述
Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-5-ethynylbenzene is C8H4Cl2 . The InChI code for this compound is 1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H .Physical And Chemical Properties Analysis
1,3-Dichloro-5-ethynylbenzene is a solid at room temperature . It has a molecular weight of 171.03 g/mol . The compound is stored in a dry environment at a temperature between 2-8°C .科学研究应用
有机发光二极管中的光物理性质
含有乙炔苯核心的咔唑基树枝状聚合物表现出高荧光和稳定性,表明它们在有机发光二极管 (OLED) 中作为蓝光发射材料的潜力 (阿迪卡里等人,2007).
氧化二聚动力学
由铜络合物催化的乙炔苯的氧化二聚动力学在理解有机化学中的反应机理方面很重要,对工业过程有影响 (梅因德斯等人,1977).
热解和烃转化
研究乙炔苯的热解以了解烃转化,揭示了对化学合成和工业应用至关重要的反应中间体 (古蒂埃等人,1995).
氢键和 π⋯π 相互作用
对乙炔苯配合物的氢键和 π⋯π 相互作用的研究有助于理解各种化学环境中的分子相互作用 (沃伊塔和瓦兹达,2014).
复杂有机分子的合成
利用乙炔苯合成冠烯衍生物和多环芳烃等复杂有机分子的研究对于先进材料开发至关重要 (申等人,2005).
催化和化学合成
乙炔苯在催化中的作用,如在氧溴化和光氧化反应中得到证明,对于创造用于各个行业的特定化合物至关重要 (孔蒂等人,2005;松川等人,2021).
晶体工程和固态反应性
对乙炔苯衍生物的晶体工程和固态反应性的研究对于开发具有特定性质的新材料至关重要 (戴等人,2004;望月等人,2000).
激光场下的电离和碎片发射
研究强激光场下乙炔苯的电离可以深入了解分子动力学和碎片化,这与理解极端条件下的化学反应和材料行为有关 (八桥等人,2007).
配合物的组装
通过逐步乙炔配体取代组装乙炔苯连接的 Co(III) 配合物,对于金属树枝状聚合物和配位化学的合成至关重要 (霍弗特等人,2012).
多孔结构工程
涉及乙炔苯衍生物的多孔苯乙炔银盐中可变的孔径和化学功能的研究,有助于开发具有特定孔隙率和反应性的新型材料 (江等人,1999).
安全和危害
The safety information for 1,3-Dichloro-5-ethynylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1,3-dichloro-5-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKOUQZOSCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550521 | |
| Record name | 1,3-Dichloro-5-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-ethynylbenzene | |
CAS RN |
99254-90-7 | |
| Record name | 1,3-Dichloro-5-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

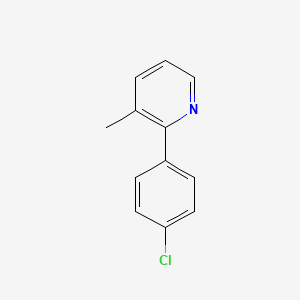
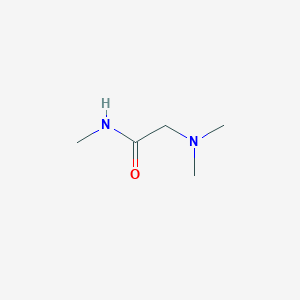
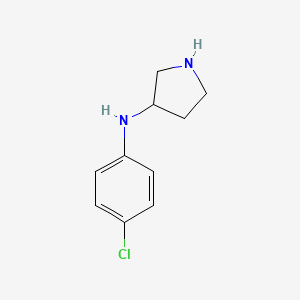
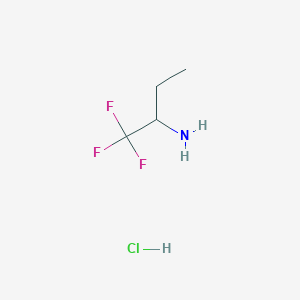

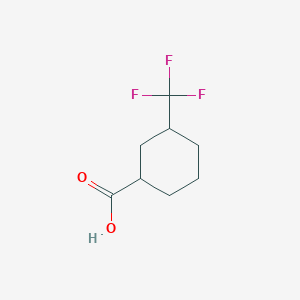
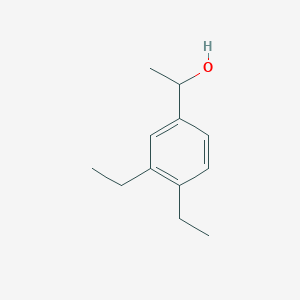

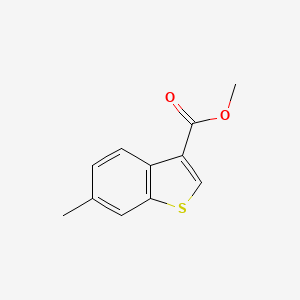
![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)



